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Introduction and Fundamental Characteristics

Gramicidin S (GS) is a cyclic decapeptide antibiotic first isolated in 1942 from strains of Bacillus brevis
(now reclassified as Aneurinibacillus migulanus). [1] [2] This potent antimicrobial agent exhibits
exceptional activity against a broad spectrum of Gram-positive and Gram-negative bacteria as well as several
pathogenic fungi. [3] [1] Despite its discovery over 80 years ago, GS continues to garner significant research
interest due to the remarkable absence of developed bacterial resistance in clinical settings, making it a

promising candidate for addressing the growing crisis of antimicrobial resistance (AMR). [4] [5]

The molecular structure of GS is characterized by its unique symmetrical arrangement with the primary
sequence [cyclo-(Val-Orn-Leu-D-Phe-Pro)z], forming a cyclic decapeptide with a molecular weight of
approximately 1,141 Da. [3] [1] This structure incorporates unusual components including the D-amino acid
D-phenylalanine and the non-proteinogenic amino acid ornithine, which contribute to its stability and
biological activity. [1] In three-dimensional space, GS adopts a stable amphiphilic antiparallel B-sheet
structure with two identical pentapeptide moieties condensed head-to-tail, creating distinct polar and non-
polar surfaces that are crucial for its mechanism of action. [3] This amphiphilic character is further enhanced
by the cationic ornithine residues which provide positive charges, while the hydrophobic amino acids (Val,

Leu, D-Phe) constitute the non-polar surface. [3] [5]
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Biosynthesis Pathway

Gramicidin S is produced through a non-ribosomal peptide synthesis (NRPS) pathway, a template-
directed mechanism catalyzed by large multimodular enzymatic complexes. [1] [6] This biosynthetic system
provides exceptional flexibility in amino acid incorporation, allowing for the inclusion of non-proteinogenic

amino acids like ornithine and D-phenylalanine that would not be possible through ribosomal synthesis.

Enzymatic Machinery and Genetic Organization

The GS biosynthetic apparatus is encoded by three structural genes organized in an operon: grsT, grsA, and
grsB. [2] [6] The grsA gene encodes Gramicidin S Synthetase I (GrsA), a 126 kDa protein representing
Module 1 of the assembly line. [3] [6] This module contains three distinct domains: an adenylation (A)
domain responsible for recognizing and activating L-phenylalanine; a thiolation (T) domain (also called
peptidyl carrier protein or PCP) that covalently binds the activated amino acid via a 4'-phosphopantetheine

prosthetic group; and an epimerization (E) domain that converts L-phenylalanine to its D-isomer. [1] [6]

The grsB gene encodes Gramicidin S Synthetase II (GrsB), a massive 510 kDa multidomain protein
comprising Modules 2-5. [3] [6] Each of these modules contains condensation (C), adenylation (A), and
thiolation (T) domains, with Module 5 additionally containing a thioesterase (TE) domain at the C-
terminus. [1] [7] The grsT gene product shares homology with fatty acid thioesterases, and recent evidence
suggests it may be involved in the biosynthesis of alkyl phosphates that complex with GS in intracellular

storage granules. [2]

Mechanism of Non-Ribosomal Peptide Assembly

The GS biosynthesis follows an iterative mechanism where the enzymatic modules are reused to assemble
two identical pentapeptides that are subsequently dimerized and cyclized. [7] The process begins with
Module 1 (GrsA) activating L-phenylalanine, converting it to D-phenylalanine, and loading it onto the
corresponding T domain. [6] The growing peptide chain is then transferred to Module 2 (GrsB), which
activates and incorporates L-proline, with the C domain catalyzing peptide bond formation between D-Phe
and L-Pro. [1] This process continues sequentially through Modules 3, 4, and 5, which incorporate L-valine,

L-ornithine, and L-leucine, respectively, forming a pentapeptide thioester intermediate. [3] [6]
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The iterative nature of the synthesis becomes evident as the pentapeptide remains bound to the enzyme
system while the same set of modules (2-5) is reused to assemble an identical second pentapeptide. [7] The
TE domain then catalyzes the head-to-tail dimerization of the two pentapeptides, releasing the final cyclic
decapeptide product. [7] [6] This mechanism was confirmed through in vitro studies demonstrating that the
excised GrsB PCP-TE domain can catalyze both the ligation of two pentapeptides and the subsequent

cyclization of the resulting decapeptide. [7]

Figure 1: Biosynthetic pathway of Gramicidin S showing the non-ribosomal peptide assembly line with

iterative module usage

Production and Fermentation

Producer Microorganisms and Strain Selection

GS is naturally produced by specific bacterial strains currently classified within the Aneurinibacillus genus,
primarily A. migulanus (previously known as Bacillus brevis) and A. aneurinilyticus. [8] [4] [2] These
producer strains exhibit phenotype variability, with rough-convex phenotypes typically associated with
high GS production, while smooth phenotypes are often non-producers. [4] [2] This morphological
distinction provides a valuable screening criterion for selecting high-yield production strains. The strain
DSM 5759 has been particularly well-characterized for GS production and is frequently utilized in

fermentation studies due to its reliable performance and high peptide accumulation capacity. [4] [2]

Fermentation Media and Growth Conditions

Optimal GS production requires carefully formulated media with particular attention to carbon and
nitrogen sources. A chemically defined medium containing glycerol as carbon source (typically at 1%
concentration) and ammonium sulfate as nitrogen source (0.5% concentration) has been shown to support
robust growth and GS production. [4] The addition of specific amino acids can significantly influence yields,
with phenylalanine (the precursor for D-Phe in GS) being particularly important. [4] Interestingly, high
concentrations of arginine or ornithine (1% and 0.4%, respectively) have been reported to enhance GS

yields, though the mechanism appears complex, potentially involving regulation of enzymatic activity. [2]
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Fermentation is typically conducted at 37°C with adequate aeration (achieved through shaking at 150 rpm
for flask cultures) over a period of 5-7 days to reach the stationary phase where GS accumulation peaks. [8]
[4] Under optimal conditions, GS can accumulate to remarkable levels, reaching up to 30% of dry cell

weight and yields of 90 mg per gram of dry cell weight in specifically optimized media. [4] [2]

Intracellular Accumulation and Storage

Unlike many secondary metabolites that are secreted into the culture medium, GS accumulates primarily
intracellularly within specialized structures. [2] Recent studies have revealed that GS is stored in electron-
dense nano-globules (5-50 nm in diameter) that mature by fusion into larger granules (100-200 nm) within
vacuolar structures. [2] These granules serve as energy storage devices where GS molecules non-covalently
complex with alkyl phosphates, protecting these high-energy compounds from dephosphorylation. [2] This
discovery fundamentally explains the role of GS biosynthesis in the physiology of the producer cells and

represents a novel mechanism of phosphate storage in bacteria.

Extraction and Purification

Extraction Methods and Solvent Selection

The intracellular localization of GS necessitates effective cell disruption and extraction strategies for
product recovery. Recent advances have focused on developing simplified extraction protocols using
environmentally friendly solvents to replace traditional multi-step processes involving acetone, ether, and
chlorinated solvents. [8] [9] A highly efficient one-step extraction process using acidic ethanel (ethanol with
HCI) at room temperature has been demonstrated to extract up to 96% of cellular GS with approximately
90% purity in a single step. [8] [9] This approach represents a significant improvement over traditional

methods that required high temperatures (70°C), which can potentially lead to GS polymerization. [8]

The extraction efficiency is strongly influenced by the biomass-to-extractant ratio, which has been
identified as a critical parameter requiring optimization. [8] [9] In contrast, extraction time (within the range

of 30-120 minutes) shows minimal impact on yield once equilibrium is established. [8] Alternative extraction
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solvents including neutral ethanol and phosphate buffer saline (PBS) have been investigated but show

lower efficiency compared to acidic ethanol. [8] [9]

Purification Strategies

Following extraction, additional purification may be required to achieve pharmaceutical-grade GS,
particularly when complex mixtures of metabolites are co-extracted. [8] Traditional purification schemes
involved evaporation and crystallization steps after initial solvent extraction. [8] More recently,
chromatographic methods including reverse-phase high-performance liquid chromatography (RP-HPLC)
have been employed for final purification. [8] [5] The high market price of GS (€67-72/mg) justifies the

implementation of sophisticated purification protocols to ensure high product purity. [8]
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Figure 2: Gramicidin S extraction and purification workflow comparing efficiency of different methods

Quantitative Data and Analytical Methods

Production Performance and Yield Optimization

Table 1: Fermentation conditions and corresponding Gramicidin S yields
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. . .. Growth )

Strain Medium Composition o GS Yield Reference
Conditions
A. migulanus DSM Minimal medium with 1% 37°C, 150 rpm, Upto90 mg/g [4]
5759 glycerol, 0.5% ammonium 5-7 days DCW
sulfate, 0.025% Phe

A. aneurinilyticus Tryptic Soy Broth (TSB) 37°C, 150 rpm,  Not quantified  [8]
CECT 9939 7 days
A. migulanus with GATF1 medium 37°C, shaking Significant [2]
1% Arg supplement yield increase

Analytical Characterization Techniques

Comprehensive characterization of GS requires multiple analytical techniques to confirm identity, assess
purity, and verify structural integrity. Mass spectrometry methods, particularly MALDI-TOF-MS and ESI-
MS coupled with liquid chromatography (UPLC), are essential for determining molecular weight
(approximately 1141 Da) and confirming peptide identity. [8] [4] Fourier Transform Infrared
Spectroscopy (FTIR) provides information about secondary structure and functional groups, while reverse-

phase HPLC is used for purity assessment and quantification. [8] [5]

For structural studies, nuclear magnetic resonance (NMR) spectroscopy has been extensively employed to
determine the three-dimensional structure of GS in various environments. [3] [4] More recently, advanced
solid-state NMR approaches have been developed to study the structure of GS in membrane-bound states,
which more closely resembles its biologically active conformation. [4] The implementation of uniformly
13C/15N-labeled GS produced through fermentation in isotopically enriched media has significantly

enhanced the capabilities of these structural studies. [4]

Table 2: Analytical methods for Gramicidin S characterization

Technique Application Key Information
MALDI-TOF-MS / ESI- Molecular weight confirmation MW ~1141 Da, peptide identity
MS
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Technique Application Key Information

RP-HPLC / UPLC Purity assessment, Retention time, purity >90%
guantification

FTIR Structural characterization Secondary structure, functional groups

Solution NMR Conformational analysis 3D structure in solution

Solid-state NMR Membrane-bound structure Biologically relevant conformation

Fluorescence microscopy Cellular localization Subcellular distribution in producer

cells

Recent Advances and Future Perspectives

Toxicity Reduction and Therapeutic Index Improvement

The primary limitation preventing systemic administration of GS is its significant hemolytic activity, which
restricts its clinical use to topical applications. [3] [5] Recent research has focused on designing structural
analogs with reduced toxicity while maintaining or enhancing antimicrobial potency. [5] [10] Systematic
structure-activity relationship (SAR) studies have identified that modifications to the ornithine residues in
the B-strand region can significantly reduce hemolysis while preserving antibacterial activity. [5] In one
recent study, ornithine-modified analog peptide 12 exhibited equipotent activity against multidrug-resistant
strains of Staphylococcus aureus and Enterococcus faecalis while demonstrating significantly reduced

hemolytic activity (HCso = 186 pg/mL) compared to native GS (HCso = 35.13 pg/mL). [5]

Other successful approaches have included the selective incorporation of D-arginine and tryptophan
residues, which has been shown to enhance activity against Gram-negative bacteria while reducing
cytotoxicity. [10] One such analog, peptide 8, improved the therapeutic index against E. coli by 10-fold
compared to native GS. [10] These findings highlight the critical importance of balancing hydrophobicity
and cationicity to overcome species-specific resistance mechanisms while minimizing collateral damage to

host cells.
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Expanding Spectrum and Potency Against Resistant Pathogens

Recent developments in GS analog design have demonstrated remarkable efficacy against multidrug-
resistant ESKAPE pathogens, including Gram-negative strains that are inherently less susceptible to the
native peptide. [10] Specifically, several novel analogs have shown potent activity against clinical isolates of
E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, with MIC values as low as 8 pg/mL and
improvements in potency up to 8-fold compared to native GS. [10] All active peptides in these studies

retained broad-spectrum activity against Gram-positive pathogens including MRSA. [10]

The mechanism of action of GS, which primarily involves disruption of lipid membranes, makes
development of resistance particularly challenging. [3] [1] This attribute, combined with its rapid bactericidal
activity, positions GS analogs as promising candidates for addressing the growing threat of antimicrobial
resistance. Additionally, recent investigations have revealed potential antitumor activities of GS and its
analogs against human cervical tumor cells and breast cancer cells, suggesting potential expansion of

therapeutic applications beyond infectious diseases. [8]

Production Optimization and Sustainable Manufacturing

Future directions in GS production include the development of more efficient fermentation and extraction
processes to reduce costs and environmental impact. [8] [9] The demonstration that high-purity GS can be
obtained using green solvents like acidic ethanol in a single extraction step represents a significant
advancement toward sustainable manufacturing. [8] [9] Further optimization of growth media formulations
using alternative nitrogen sources and carbon streams, potentially including agricultural waste products,

could substantially reduce production costs while maintaining high yields. [4]

The continued elucidation of the subcellular organization of GS biosynthesis and the role of storage
granules in producer cells may provide additional strategies for yield enhancement through genetic or
process engineering. [2] Understanding the spatial coordination of the biosynthetic machinery could enable

strategies to optimize the local environment for more efficient peptide assembly and accumulation.

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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